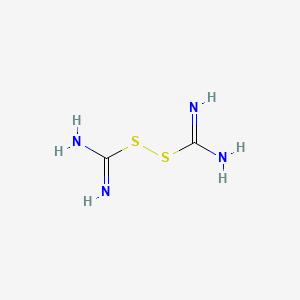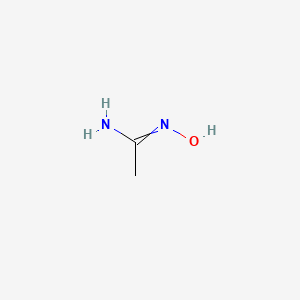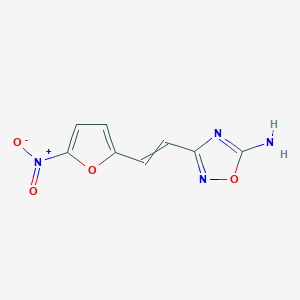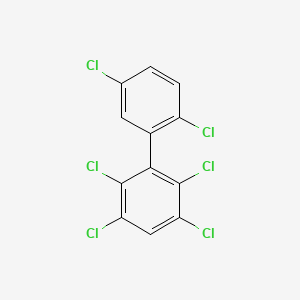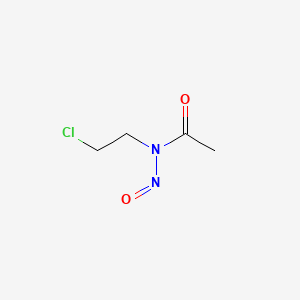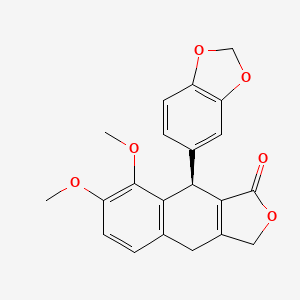
(R)-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a benzodioxole moiety and a naphthofuran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Construction of the Naphthofuran Core: The naphthofuran core is formed by a series of reactions, including Friedel-Crafts acylation, cyclization, and reduction.
Coupling of the Benzodioxole and Naphthofuran Units: The final step involves the coupling of the benzodioxole moiety with the naphthofuran core through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, ®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one is being investigated for its potential therapeutic applications. It has demonstrated anti-inflammatory and anticancer properties in vitro, suggesting its potential as a lead compound for new drug development.
Industry
In the industrial sector, this compound is explored for its applications in organic electronics. Its semiconducting properties make it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of ®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites. In organic electronics, its semiconducting properties are attributed to the conjugated π-electron system, which facilitates charge transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthofuran Derivatives: Compounds with similar naphthofuran cores but different substituents.
Benzodioxole Derivatives: Compounds with benzodioxole moieties but different core structures.
Uniqueness
®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one is unique due to its combination of a benzodioxole moiety and a naphthofuran core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
71567-77-6 |
|---|---|
Molekularformel |
C21H18O6 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
(4R)-4-(1,3-benzodioxol-5-yl)-5,6-dimethoxy-4,9-dihydro-1H-benzo[f][2]benzofuran-3-one |
InChI |
InChI=1S/C21H18O6/c1-23-15-6-4-11-7-13-9-25-21(22)19(13)17(18(11)20(15)24-2)12-3-5-14-16(8-12)27-10-26-14/h3-6,8,17H,7,9-10H2,1-2H3/t17-/m1/s1 |
InChI-Schlüssel |
URJOZSLMTIRWFW-QGZVFWFLSA-N |
SMILES |
COC1=C(C2=C(CC3=C(C2C4=CC5=C(C=C4)OCO5)C(=O)OC3)C=C1)OC |
Isomerische SMILES |
COC1=C(C2=C(CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)C(=O)OC3)C=C1)OC |
Kanonische SMILES |
COC1=C(C2=C(CC3=C(C2C4=CC5=C(C=C4)OCO5)C(=O)OC3)C=C1)OC |
Key on ui other cas no. |
71640-47-6 |
Synonyme |
1-(3',4'-methylenedioxyphenyl)-3-hydroxymethyl-7,8-dimethoxy-3,4-dihydro-2-naphthoic acid lactone beta-apopolygamatin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione](/img/structure/B1210703.png)

![4-methyl-10H-furo[3,2-a]carbazole](/img/structure/B1210707.png)
![7-Oxa-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1210708.png)
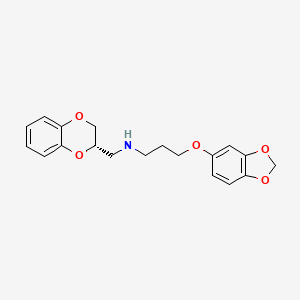
![N',N'-dimethyl-N-(1,3,7-trimethylpyrazolo[3,4-b]quinolin-4-yl)propane-1,3-diamine](/img/structure/B1210713.png)
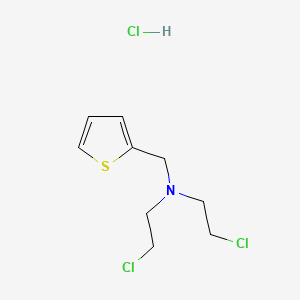
![5-chloro-N-(2-furanylmethyl)-2-[[(4-methoxyphenyl)-oxomethyl]amino]benzamide](/img/structure/B1210715.png)
![Benzenesulfonic acid;N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;hydrate](/img/structure/B1210716.png)
